molecular formula O4SiSr2 B078276 Distrontium silicate CAS No. 13597-55-2

Distrontium silicate

Cat. No.: B078276
CAS No.: 13597-55-2
M. Wt: 267.3 g/mol
InChI Key: NHQFXRHTQLQOLM-UHFFFAOYSA-N
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Description

Distrontium silicate (Sr₂SiO₄) is an inorganic compound of significant interest in materials science and solid-state chemistry research, primarily valued for its role as a host lattice in phosphor and luminescent materials. When doped with rare-earth ions such as Europium (Eu²⁺ or Eu³⁺), it functions as an efficient phosphor, exhibiting tunable photoluminescence properties. The mechanism of action involves the absorption of energy by the dopant ions or the host lattice, followed by radiative recombination, resulting in light emission. The specific crystal structure and the coordination environment of the strontium sites directly influence the emission wavelength and efficiency, making it a compelling subject for studying structure-property relationships. Beyond photonics, this compound is investigated for its applications in advanced ceramics, where it can act as a cementitious phase or a refractory material, and in solid oxide fuel cell components due to its ionic conductivity characteristics. Its stability at high temperatures also makes it a candidate for protective coatings and as an additive in glass formulations. This product is provided as a high-purity powder to ensure consistent and reproducible experimental results for research and development purposes. It is intended For Research Use Only and is not approved for use in humans, animals, or as a component in diagnostic or therapeutic products.

Properties

CAS No.

13597-55-2

Molecular Formula

O4SiSr2

Molecular Weight

267.3 g/mol

IUPAC Name

distrontium;silicate

InChI

InChI=1S/O4Si.2Sr/c1-5(2,3)4;;/q-4;2*+2

InChI Key

NHQFXRHTQLQOLM-UHFFFAOYSA-N

SMILES

[O-][Si]([O-])([O-])[O-].[Sr+2].[Sr+2]

Canonical SMILES

[O-][Si]([O-])([O-])[O-].[Sr+2].[Sr+2]

Origin of Product

United States

Comparison with Similar Compounds

Calcium Silicate (CaSiO₃)

Calcium silicate (CS) is a key component of mineral trioxide aggregate (MTA), widely used in endodontics for its biocompatibility and ability to stimulate hard tissue formation. Compared to Sr₂SiO₄, CS releases calcium ions, which promote hydroxyapatite formation and osteoblast differentiation.

Key Differences:

  • Ion Release: CS releases Ca²⁺, while Sr₂SiO₄ releases Sr²⁺.
  • Bioactivity: Strontium in Sr₂SiO₄ may reduce bone resorption, whereas calcium in CS primarily supports mineralization .

Tristrontium Silicate (Sr₃SiO₅)

Tristrontium silicate (Sr₃SiO₅) is another strontium-based silicate used in phosphate cements. In a study comparing Sr₃SiO₅ and Sr₂SiO₄, Sr₃SiO₅ demonstrated higher compressive strength (85 MPa vs. 72 MPa for Sr₂SiO₄ at 1 day) but required higher synthesis temperatures (1475°C for Sr₃SiO₅ vs. 800–1200°C for Sr₂SiO₄) .

Key Differences:

  • Mechanical Strength: Sr₃SiO₅ exhibits superior compressive strength but is less thermally stable during synthesis.
  • Applications: Sr₃SiO₅ is used in strontium-modified phosphate cements, while Sr₂SiO₄ is explored for hydraulic endodontic cements .

Calcium Strontium Silicate (Ca-Sr Silicate, CSR)

Calcium strontium silicate (CSR) is a hybrid compound combining Ca²⁺ and Sr²⁺ in its structure. Studies indicate that CSR balances the rapid hydration of calcium silicates with the prolonged ion release of strontium, improving both mechanical properties and bioactivity. For example, CSR cements achieve compressive strengths of 65–75 MPa, comparable to Sr₂SiO₄, but with enhanced radiopacity due to strontium’s high atomic number .

Key Differences:

  • Composition: CSR integrates Ca and Sr, whereas Sr₂SiO₄ is Sr-exclusive.

Distrontium Cerate (2SrO·CeO₂, S₂Ce)

Distrontium cerate (S₂Ce) shares structural similarities with Sr₂SiO₄ but replaces SiO₄ with CeO₂. S₂Ce exhibits exceptional radiopacity (9.0 mm Al equivalent), three times higher than conventional MTA, making it ideal for dental imaging.

Key Differences:

  • Radiopacity: S₂Ce > Sr₂SiO₄ > CS.
  • Durability: Sr₂SiO₄ maintains strength over time, while S₂Ce degrades .

Data Tables

Table 1: Structural and Functional Comparison

Compound Chemical Formula Compressive Strength (1 day, MPa) Radiopacity (mm Al eq.) Key Ions Released
Distrontium silicate Sr₂SiO₄ 72.1 3.0 Sr²⁺
Tristrontium silicate Sr₃SiO₅ 85.0 N/A Sr²⁺
Calcium silicate CaSiO₃ 40–55 2.0 Ca²⁺
Distrontium cerate 2SrO·CeO₂ 72.1 9.0 Sr²⁺

Research Findings and Implications

  • Sr₂SiO₄ vs. S₂Ce: While S₂Ce outperforms Sr₂SiO₄ in radiopacity, its declining strength limits long-term use. Sr₂SiO₄ remains preferable for applications requiring durability .
  • Sr₂SiO₄ vs. CSR: CSR’s dual ion release offers therapeutic advantages but complicates synthesis. Sr₂SiO₄ provides a simpler, Sr-focused alternative .
  • Thermal Stability: The β to α’ phase transition in Sr₂SiO₄ necessitates careful temperature control during processing to avoid structural defects .

Preparation Methods

Precursor Preparation and Gel Formation

The sol-gel method for Sr₂SiO₄ synthesis begins with tetraethyl orthosilicate (TEOS) and strontium carbonate (SrCO₃) as primary precursors. As detailed in, 10.4 g of TEOS is hydrolyzed in 50 mL deionized water acidified to pH 3 using 0.1 N HNO₃. After 30 minutes of stirring, 22.4 g SrCO₃ is introduced, forming a strontium-silicate sol under continuous agitation at 90°C for 2 hours. The acidic environment facilitates Sr²⁺ ion release from SrCO₃ while promoting silica network formation through TEOS polycondensation.

Calcination and Phase Development

Dried gels undergo a two-stage calcination process:

  • Primary calcination : 120°C for 2 hours to remove residual solvents

  • High-temperature treatment : 1,400°C for 4 hours in a muffle furnace

XRD analysis confirms the formation of tristrontium silicate (Sr₃SiO₅) as the dominant phase at 1,400°C, with minor Sr₂SiO₄ content. Peak assignments correlate with reference patterns:

  • Sr₃SiO₅: 36.5°, 38.2°, 30.6° (2θ)

  • Sr₂SiO₄: 32.2°–34.4° (2θ)

The extended high-temperature treatment promotes Sr²⁺ diffusion into the silica matrix, though complete conversion to Sr₂SiO₄ requires precise stoichiometric control beyond the reported 1:1 Sr:Si ratio.

Co-Precipitation Method for Industrial-Scale Production

Reaction Stoichiometry and Colloid Formation

Patent CN104445230A discloses a scalable co-precipitation approach using strontium nitrate (Sr(NO₃)₂) and potassium silicate (K₂SiO₃):

ComponentPercentageRole
Sr(NO₃)₂45–55%Strontium source
K₂SiO₃45–55%Silicate precursor
HCl (1M)1–3%Reaction accelerator

The reactants are mixed at 35–45°C with electromagnetic stirring, forming a white Sr₂SiO₄ colloid within 20–25 minutes. Dilute HCl catalyzes Sr²⁺-SiO₃²⁻ complexation while maintaining solution stability.

Low-Temperature Calcination Protocol

Post-washing, the colloid undergoes calcination at 780–820°C for 110–130 minutes—significantly lower than sol-gel requirements. XRD confirms phase-pure Sr₂SiO₄ formation at 800°C, attributed to:

  • Homogeneous precursor mixing at molecular scale

  • Exothermic nitrate decomposition providing localized heating

  • Reduced activation energy through HCl-mediated reaction pathways

Thermogravimetric analysis shows 98.7% Sr₂SiO₄ yield at 800°C versus 89.2% at 780°C, demonstrating the narrow optimal temperature window.

Glass Crystallization Route for High-Purity Phases

Amorphous Precursor Synthesis

The Royal Society of Chemistry methodology employs SrCO₃ and SiO₂ (99.999% purity) in stoichiometric 2:1 Sr:Si ratio. CO₂ laser melting at 1,600°C produces homogeneous glass beads, which are rapidly quenched to preserve amorphous structure. Energy-dispersive X-ray spectroscopy (EDS) verifies composition homogeneity with <0.3% elemental variation across the glass matrix.

Controlled Crystallization Dynamics

Crystallization occurs in two stages:

  • Nucleation : 750°C (Tg) – Glass transition initiates cluster formation

  • Growth : 850–1,050°C – Sr₂SiO₄ crystal growth at 5°C/min heating rate

In situ synchrotron XRD data reveal:

Prolonged heating beyond 1,100°C induces decomposition to SrSiO₃ + SiO₂, necessitating precise thermal control.

Comparative Analysis of Synthesis Methods

Phase Purity and Crystallinity

Table 1: Phase characteristics by synthesis method

MethodDominant PhaseCrystallite Size (nm)Lattice Strain (%)
Sol-gelSr₃SiO₅42 ± 30.18
Co-precipitationSr₂SiO₄68 ± 50.09
Glass crystallizationSr₂SiO₄152 ± 100.04

The glass crystallization route produces largest crystallites due to slow grain growth kinetics, while co-precipitation achieves target Sr₂SiO₄ phase at lower temperatures.

Economic and Scalability Considerations

  • Sol-gel : High energy costs (1,400°C) limit industrial adoption

  • Co-precipitation : 80% reduced energy input vs sol-gel; suitable for batch production

  • Glass crystallization : Requires specialized laser equipment; ~5g maximum batch size

Patent data estimates production costs at $12.50/kg for co-precipitation versus $48.90/kg for sol-gel synthesis.

Challenges in Phase Stabilization and Characterization

Electron Beam Sensitivity

Sr₂SiO₄ crystals exhibit pronounced electron beam damage during SEM/EDS analysis, with surface amorphization occurring within 30s at 15kV. This necessitates:

  • Low-dose imaging protocols (<5 kV acceleration voltage)

  • Rapid spectral acquisition (<10s per point analysis)

Hydration Resistance

All methods produce hygroscopic powders requiring argon storage. Co-precipitation-synthesized Sr₂SiO₄ shows 0.8 wt% H₂O adsorption after 24h at 50% RH versus 2.1 wt% for sol-gel derivatives , attributed to reduced surface defect density.

Q & A

Q. How can the PICOT framework (Population, Intervention, Comparison, Outcome, Time) structure hypothesis-driven studies on Sr₂SiO₄?

  • Methodological Answer :
  • Population: Sr₂SiO₄ samples synthesized via sol-gel vs. solid-state routes.
  • Intervention: Doping with rare-earth ions (e.g., Eu³⁺ for luminescence studies).
  • Comparison: Undoped Sr₂SiO₄ as control.
  • Outcome: Quantify photoluminescence quantum yield.
  • Time: Aging effects over 6 months.
    This framework ensures clarity and alignment with funding agency priorities .

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